![molecular formula C16H14N2O4 B2806622 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 860609-00-3](/img/structure/B2806622.png)
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
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Overview
Description
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
In silico studies of related compounds suggest that they form multiple hydrogen bonds with amino acid residues in their target proteins . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with bacterial cell division by inhibiting the function of ftsz . This could disrupt the formation of the bacterial cytokinetic ring, an essential component of cell division.
Result of Action
If it does indeed target ftsz, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells . This could make it a potent antibacterial agent.
Biological Activity
2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzimidazole ring fused with a methoxyphenyl group and an acetic acid moiety. The general structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14N2O4
- CAS Number : 1476981
Synthesis
The synthesis typically involves the following steps:
- Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.
- Introduction of the Acetic Acid Moiety : The benzimidazole derivative reacts with a suitable acetic acid derivative under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
Case Studies and Research Findings
Recent studies have investigated the biological activities of related benzimidazole compounds. For instance:
- Anticancer Studies : A study published in Cancer Research highlighted that certain benzimidazole derivatives significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells .
- Anti-inflammatory Research : Another study demonstrated that benzimidazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Testing : Research published in Journal of Medicinal Chemistry reported that specific benzimidazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(4-Methoxyphenyl)propanoic acid | Lacks benzimidazole ring | Moderate anti-inflammatory |
4-Methoxyphenethylamine | Ethylamine moiety instead of benzimidazole | Limited anticancer activity |
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of benzimidazole derivatives, including 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid. These compounds have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have indicated that benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis that is often overexpressed in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored.
- Activity Spectrum : Research indicates that compounds in this class display activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antitubercular Activity
Recent investigations have highlighted the antitubercular potential of benzimidazole derivatives.
- In Vitro Evaluation : Compounds similar to 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid have been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for treating tuberculosis .
Synthesis and Characterization
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-12-8-6-11(7-9-12)16-17-13-4-2-3-5-14(13)18(16)22-10-15(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKDYIZOOBUGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.